molecular formula C12H12N2O B11952036 N-(4-cyanophenyl)cyclobutanecarboxamide

N-(4-cyanophenyl)cyclobutanecarboxamide

Cat. No.: B11952036
M. Wt: 200.24 g/mol
InChI Key: SWUKTBKBZCWFFA-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is characterized by the presence of a cyanophenyl group attached to a cyclobutanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)cyclobutanecarboxamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclobutanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-cyanophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-cyanophenyl)cyclobutanecarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-cyanophenyl)cyclopentanecarboxamide
  • N-(4-cyanophenyl)cyclohexanecarboxamide
  • N-(4-cyanophenyl)cycloheptanecarboxamide

Comparison: N-(4-cyanophenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. The smaller ring size can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(4-cyanophenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H12N2O/c13-8-9-4-6-11(7-5-9)14-12(15)10-2-1-3-10/h4-7,10H,1-3H2,(H,14,15)

InChI Key

SWUKTBKBZCWFFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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